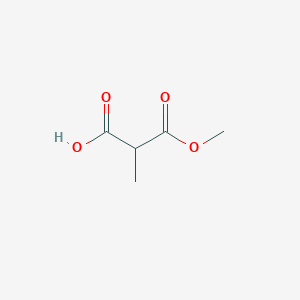

3-Methoxy-2-methyl-3-oxopropanoic acid

Descripción

Contextualization of β-Keto Esters within Modern Organic Chemistry

β-Keto esters are organic compounds that feature both a ketone and an ester functional group, where the ketone's carbonyl group is located at the beta position relative to the ester group. fiveable.mefiveable.me This unique structural arrangement makes them exceptionally useful in organic synthesis. fiveable.me The proximity of the two electron-withdrawing groups enhances the acidity of the α-hydrogens (the hydrogens on the carbon between the two carbonyls), facilitating the formation of highly reactive enolate ions under basic conditions. fiveable.me

These enolates serve as potent nucleophiles in a wide array of chemical transformations, including alkylations, aldol (B89426) condensations, and Claisen condensations, which are fundamental for constructing complex carbon skeletons. fiveable.mefiveable.me Consequently, β-keto esters are considered crucial intermediates and versatile building blocks in the synthesis of diverse chemical architectures, from pharmaceuticals to materials. fiveable.mebarnesandnoble.com The field has been further expanded by the development of palladium-catalyzed reactions of allylic β-keto esters, which proceed through palladium enolate intermediates to offer novel synthetic pathways. nih.gov

Unique Structural Features and Reactivity Profile of 3-Methoxy-2-methyl-3-oxopropanoic acid

This compound is a specialized example of a β-dicarbonyl compound. Structurally, it is a derivative of malonic acid, featuring a carboxylic acid group, a methyl ester group, and a methyl group at the α-carbon. This substitution pattern distinguishes it from simpler malonic esters. The presence of the α-methyl group means it has only one acidic proton, which influences its reactivity in alkylation reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 3097-74-3 | sigmaaldrich.com |

| Chemical Formula | C₅H₈O₄ | sigmaaldrich.com |

| Molecular Weight | 132.11 g/mol | N/A |

| Physical Form | Liquid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.comchemsrc.com |

| InChI Key | LROWQPBZDXWPJW-UHFFFAOYSA-N | sigmaaldrich.com |

Historical Overview of Research into Analogous Malonate Derivatives

Research into malonic acid and its derivatives has a rich history, forming a cornerstone of classical organic synthesis. Malonic acid itself was first prepared in 1858 by the French chemist Victor Dessaignes through the oxidation of malic acid. atamanchemicals.comwikipedia.org The synthetic utility of its esters, particularly diethyl malonate, was quickly recognized due to the reactivity of the methylene (B1212753) (CH₂) group positioned between the two ester functionalities. atamanchemicals.combritannica.com

This "active methylene" group is easily deprotonated by a base, and the resulting carbanion is a key intermediate in the malonic ester synthesis, a classic method for preparing substituted acetic acids. wikipedia.org For decades, this reaction has been employed to synthesize a vast number of compounds, including barbiturates and vitamins. britannica.comwikipedia.org A significant evolution in malonate chemistry came with the advent of transition metal catalysis. The work of chemists like Jiro Tsuji on palladium-catalyzed reactions of allylic malonates introduced new transformations via the formation of palladium enolates, greatly expanding their synthetic potential beyond simple alkylations. nih.gov More recent advancements focus on asymmetric catalysis to produce chiral malonates, which are critical building blocks for enantiomerically pure pharmaceuticals and natural products. frontiersin.org

Strategic Importance of this compound in Complex Molecule Synthesis

The strategic value of this compound lies in its function as a specialized building block for introducing a specific, functionalized three-carbon unit into a larger molecule. Its differentiated ester and carboxylic acid groups allow for sequential, controlled reactions.

Detailed research findings highlight its role in advanced synthesis:

Synthesis of Bioactive Heterocycles: The compound has been utilized as a key starting material in the synthesis of pyrazole (B372694) derivatives designed as soluble guanylate cyclase (sGC) stimulators. googleapis.com In this context, it was reacted with a substituted hydrazine (B178648) in the presence of triethylamine (B128534) and a coupling agent to form a complex intermediate, demonstrating its utility in constructing pharmacologically relevant heterocyclic systems. googleapis.com

Intermediates for Anti-Viral Agents: A closely related chiral derivative, (R)-2-(tert-butoxycarbonylamino)-3-methoxy-2-methyl-3-oxopropanoic acid, served as a crucial enantiomerically pure intermediate in the multi-step synthesis of novel oxazole-based macrocycles. abdn.ac.uknih.gov These macrocycles were investigated and found to exhibit anti-coronaviral activity against SARS-CoV-2. abdn.ac.uknih.gov The synthesis relied on the specific stereochemistry and functional handles of the malonate derivative to construct the complex macrocyclic architecture.

Precursor to Unnatural Amino Acids: The structural motif of methylated malonate half-esters is also central to the synthesis of complex, non-proteinogenic amino acids. For instance, a related diester was used as the starting point for synthesizing (R)-2-((tert-butylselanyl)methyl)-3-methoxy-2-methyl-3-oxopropanoic acid, an intermediate in the creation of an alpha-methyl selenocysteine (B57510) derivative. nih.gov This derivative was then incorporated into a peptide to mimic the enzyme glutathione (B108866) peroxidase. nih.gov

These examples underscore the strategic importance of this compound and its analogues as versatile synthons, enabling the efficient assembly of complex and biologically significant molecules.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| (R)-2-((tert-butylselanyl)methyl)-3-methoxy-2-methyl-3-oxopropanoic acid |

| (R)-2-(tert-butoxycarbonylamino)-3-methoxy-2-methyl-3-oxopropanoic acid |

| Acetic acid |

| Diethyl malonate |

| Malic acid |

| Malonic acid |

| Selenocysteine |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-methoxy-2-methyl-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-3(4(6)7)5(8)9-2/h3H,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROWQPBZDXWPJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10306363 | |

| Record name | 3-methoxy-2-methyl-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3097-74-3 | |

| Record name | 3097-74-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methoxy-2-methyl-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-2-methyl-3-oxopropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methoxy 2 Methyl 3 Oxopropanoic Acid

Conventional Esterification Routes

The direct esterification of dicarboxylic acids to their corresponding monoesters presents a significant challenge due to the potential for over-esterification to the diester. However, several methods have been developed to achieve the selective mono-esterification of 2-methylmalonic acid.

Direct Esterification from 2-Methylmalonic Acid and Related Carboxylic Acid Precursors

The most direct route to 3-methoxy-2-methyl-3-oxopropanoic acid involves the selective mono-esterification of 2-methylmalonic acid. This transformation requires careful control of reaction conditions to favor the formation of the half-ester over the diester. One effective approach involves the use of a coupling agent to activate one of the carboxylic acid groups, followed by reaction with methanol (B129727).

A study on the mono-esterification of substituted malonic acids demonstrated that 2-methylmalonic acid can be reacted with an alcohol in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method allows for the formation of the desired mono-ester, although yields can be moderate and require optimization. nih.gov

Acid-Catalyzed Esterification Protocols and Optimization

Acid-catalyzed esterification, a classic method for ester synthesis, can also be employed for the preparation of this compound. This typically involves reacting 2-methylmalonic acid with methanol in the presence of a strong acid catalyst. However, controlling the selectivity for the mono-ester is a key challenge.

Optimization studies on the mono-esterification of 2-methylmalonic acid using DCC as a coupling agent have shown that several factors influence the reaction's success. nih.gov The choice of solvent, reaction temperature, and the stoichiometry of the reactants are crucial. For instance, using a mixed solvent system of dichloromethane (B109758) and acetonitrile, and maintaining a low temperature during the addition of the coupling agent, can significantly improve the yield of the desired mono-ester. nih.gov The slow addition of the coupling agent is also beneficial in minimizing side reactions. nih.gov

Below is a table summarizing the optimization of the mono-esterification of 2-methylmalonic acid with benzyl (B1604629) alcohol, which provides insights applicable to the synthesis with methanol.

Table 1: Optimization of the Mono-esterification of 2-Methylmalonic Acid

| Entry | DCC (equiv) | DMAP (mol %) | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1.0 | 5 | CH₂Cl₂ | Room Temp | 22 |

| 2 | 1.0 | 5 | CH₂Cl₂/CH₃CN | Room Temp | 46 |

| 3 | 1.0 | 5 | CH₂Cl₂/CH₃CN | 0 °C to Room Temp | 48 |

| 4 | 1.0 | 5 | CH₂Cl₂/CH₃CN | -15 °C to Room Temp | 57 |

| 5 | 1.0 | 5 | CH₂Cl₂/CH₃CN | -40 °C to Room Temp | 53 |

Data sourced from a study on the preparation of mono-substituted malonic acid half oxyesters. nih.gov

Alkylation Strategies Utilizing Malonate Scaffolds

An alternative and widely used approach to synthesize derivatives of this compound involves the alkylation of malonate esters. This method, known as the malonic ester synthesis, provides a versatile route to a variety of substituted malonic acids and their esters. masterorganicchemistry.com

α-Alkylation of Malonate Esters to Introduce Methyl Groups

The α-alkylation of malonate esters is a cornerstone of organic synthesis. masterorganicchemistry.com The process begins with the deprotonation of the α-carbon of a malonate ester, such as dimethyl malonate or diethyl malonate, using a suitable base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide (in this case, a methylating agent like methyl iodide) in an SN2 reaction to form the methylated malonate diester. masterorganicchemistry.com Subsequent selective hydrolysis of one of the ester groups can then yield the desired this compound.

The malonic ester synthesis is a robust method for forming carbon-carbon bonds at the α-position of a carboxylic acid derivative. masterorganicchemistry.com The acidity of the α-protons of malonate esters (pKa ≈ 13) allows for the use of relatively mild bases, such as sodium ethoxide, to generate the enolate. masterorganicchemistry.com

Regioselective Alkylation Approaches in Malonate Synthesis

A key feature of the malonic ester synthesis is its inherent regioselectivity. The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are significantly more acidic than any other protons in the molecule. This heightened acidity is due to the ability of both adjacent carbonyl groups to stabilize the resulting negative charge of the enolate through resonance. Consequently, deprotonation occurs exclusively at this α-position, leading to highly regioselective alkylation.

When starting with an unsubstituted malonate ester, the first alkylation introduces a single alkyl group. If a second, different alkyl group is desired, the process of deprotonation and alkylation can be repeated before the final hydrolysis and decarboxylation steps. masterorganicchemistry.com This stepwise approach allows for the controlled and regioselective synthesis of di-substituted malonic acids. For the synthesis of this compound, one would start with a malonate ester, perform a single methylation, and then selectively hydrolyze one of the ester groups.

Advanced Synthetic Transformations Leading to this compound Derivatives

Beyond conventional methods, advanced synthetic transformations, particularly those involving enzymatic catalysis, offer highly selective and efficient routes to chiral derivatives of this compound. These methods are especially valuable for producing enantiomerically pure compounds.

One prominent strategy is the enzymatic desymmetrization of a prochiral disubstituted malonate diester. researchgate.net In this approach, an enzyme, typically a lipase (B570770), selectively hydrolyzes one of the two enantiotopic ester groups of a molecule like dimethyl 2-methylmalonate. This process can generate the corresponding chiral malonic acid half-ester with high enantiomeric excess. researchgate.netacs.org For example, lipases are known to catalyze the asymmetric hydrolysis of various prochiral diesters in organic solvents, providing access to optically active monoesters. acs.org

Chemo-enzymatic synthesis, which combines chemical and enzymatic steps, provides another powerful avenue. nih.gov For instance, a chemical synthesis can be used to create a prochiral malonate derivative, which is then subjected to enzymatic desymmetrization to introduce chirality. nih.gov This integration of methods allows for the construction of complex chiral molecules that may be difficult to obtain through purely chemical or biological routes. Arylmalonate decarboxylase, for example, has been used in the conversion of prochiral malonic acids to enantiomerically pure products. researchgate.net These advanced techniques highlight the growing importance of biocatalysis in modern organic synthesis for creating valuable, stereochemically defined building blocks.

Formation of Acyl Chlorides from this compound

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, as it activates the carboxyl group for subsequent reactions. For this compound, the corresponding acyl chloride, 3-methoxy-2-methyl-3-oxopropanoyl chloride, can be prepared using standard chlorinating agents.

Common reagents for this conversion include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). The reaction with thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification. masterorganicchemistry.com The general mechanism involves the attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by the displacement of a chloride ion and subsequent intramolecular rearrangement to release sulfur dioxide and hydrogen chloride, yielding the acyl chloride. masterorganicchemistry.com

Table 1: Common Reagents for Acyl Chloride Formation

| Reagent | Formula | Byproducts | Advantages |

| Thionyl chloride | SOCl₂ | SO₂, HCl | Gaseous byproducts, easy removal |

| Oxalyl chloride | (COCl)₂ | CO, CO₂, HCl | Volatile byproducts, mild conditions |

| Phosphorus pentachloride | PCl₅ | POCl₃, HCl | Effective for less reactive acids |

Coupling Reactions Involving this compound as a Coupling Partner

This compound can serve as a valuable C3 building block in coupling reactions to form larger molecules, such as amides and esters. These reactions typically involve the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine or an alcohol.

Standard peptide coupling reagents are well-suited for this purpose. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are commonly used to form an active O-acylisourea intermediate, which is then readily attacked by a nucleophile. To suppress side reactions and improve efficiency, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. More modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) offer high efficiency and are particularly useful for sterically hindered substrates.

A related compound, 3-methoxy-3-oxopropanoic acid, has been successfully used in a coupling reaction with an amine, employing EDC and HOBt as the coupling system. rsc.org This provides strong evidence that this compound would behave similarly, allowing for the formation of a wide range of amide derivatives.

Table 2: Selected Peptide Coupling Reagents and Additives

| Reagent/Additive | Full Name | Function |

| DCC | Dicyclohexylcarbodiimide | Coupling agent |

| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | Water-soluble coupling agent |

| HOBt | 1-Hydroxybenzotriazole | Additive to reduce racemization |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High-efficiency coupling agent |

Derivatization to Propyl Esters and Other Analogues

The synthesis of esters from this compound can be achieved through several standard methods. The derivatization to its propyl ester, propyl 3-methoxy-2-methyl-3-oxopropanoate, serves as a representative example.

One common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the alcohol (in this case, propanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and the use of excess alcohol or the removal of water drives the equilibrium towards the formation of the ester. Studies on the esterification of propanoic acid with 1-propanol (B7761284) have shown that reaction conditions like temperature and catalyst concentration significantly influence the reaction rate and yield. ceon.rs

Alternatively, transesterification of the corresponding methyl ester, methyl 3-methoxy-2-methyl-3-oxopropanoate, with propanol (B110389) can be employed. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com Base-catalyzed transesterification, using a catalytic amount of a base like sodium propoxide, is generally faster and proceeds under milder conditions.

These methods allow for the synthesis of a variety of ester analogues of this compound, which can be used in further synthetic applications.

Enzymatic Synthesis and Biocatalytic Approaches

While specific enzymatic or biocatalytic routes for the direct synthesis of this compound have not been extensively reported, the synthesis of structurally related compounds suggests the feasibility of such approaches.

The biosynthesis of methylmalonic acid, a closely related dicarboxylic acid, involves the carboxylation of propionyl-CoA to form methylmalonyl-CoA, a key intermediate in the catabolism of several amino acids and odd-chain fatty acids. wikipedia.org Enzymes involved in this pathway, such as propionyl-CoA carboxylase, could potentially be engineered to accept modified substrates, paving the way for a biocatalytic synthesis of α-methylated dicarboxylic acids.

Furthermore, research into the biocatalytic synthesis of substituted malonic acids has shown promise. nih.gov Engineered enzymes and metabolic pathways could be designed to produce this compound from simple precursors. For instance, a pathway could be envisioned starting from a methylated three-carbon substrate, followed by enzymatic oxidation and methoxylation steps. Lipases are another class of enzymes that have been widely used in the synthesis of esters and could potentially be employed for the selective esterification or transesterification of related precursors to yield the target molecule.

The development of such biocatalytic methods would offer a more sustainable and environmentally friendly alternative to traditional chemical synthesis.

Chemical Reactivity and Mechanistic Investigations of 3 Methoxy 2 Methyl 3 Oxopropanoic Acid

Fundamental Reaction Pathways

The presence of both an ester and a carboxylic acid function, separated by a single carbon, defines 3-methoxy-2-methyl-3-oxopropanoic acid as a monoester of a substituted malonic acid. This structure gives rise to a range of characteristic reactions.

Oxidation Reactions and Product Identification

While specific studies on the direct oxidation of this compound are not extensively documented, its reactivity can be inferred from the behavior of related β-keto esters and dicarbonyl compounds. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the cleavage of the carbon-carbon bonds. libretexts.org The reaction is complex and dependent on conditions such as temperature and pH. researchgate.netsphinxsai.com

Under acidic conditions, permanganate is a very strong oxidizing agent. libretexts.org The reaction with a β-keto ester like this compound would likely proceed through its enol tautomer. The double bond of the enol is susceptible to oxidative cleavage. libretexts.orgmasterorganicchemistry.com This would break the Cα-Cβ bond, potentially yielding smaller carboxylic acids and carbon dioxide after several steps. For instance, the oxidation of ketones with permanganate can be acid-catalyzed and may involve the formation of an intermediate permanganate ester. researchgate.net

It is also plausible that under vigorous conditions, the α-methyl group could be oxidized. However, given the presence of the more reactive C-C bond in the enol form and the carboxylic acid group, selective oxidation of the methyl group would be challenging. One source suggests that this compound is not reactive towards oxidizing agents, which may imply resistance under specific, milder conditions. biosynth.com

Reduction Reactions to Alcohols and Other Reduced Species

The carbonyl groups of this compound are susceptible to reduction by various hydride reagents. The ester carbonyl is generally less reactive than a ketone but can be reduced to a primary alcohol. Due to the presence of an acidic carboxylic acid proton, a strong, non-selective reducing agent like lithium aluminum hydride (LiAlH₄) would be consumed by an acid-base reaction first, before reducing the ester and the carboxylic acid. This would ultimately lead to the formation of a diol, 2-methylpropane-1,3-diol, after workup.

More selective reducing agents are required to target one carbonyl over the other. Sodium borohydride (B1222165) (NaBH₄) is typically not strong enough to reduce esters or carboxylic acids. researchgate.net However, its reactivity can be enhanced. For example, using NaBH₄ in combination with methanol (B129727) in THF can reduce aromatic methyl esters to their corresponding alcohols. researchgate.net It is plausible that similar conditions could be applied to reduce the methyl ester of this compound to the corresponding primary alcohol, yielding 3-hydroxy-2-methyl-propanoic acid.

Nucleophilic Substitution Reactions Involving the Methoxy (B1213986) Group

The methoxy group of the ester can be displaced by other nucleophiles in a reaction known as transesterification or through amidation.

Transesterification: The reaction of this compound with another alcohol in the presence of an acid or base catalyst can replace the methoxy group with a different alkoxy group. nih.govgoogle.com This equilibrium process is driven by using a large excess of the new alcohol or by removing methanol as it is formed. google.com

Amidation: The carboxylic acid can be activated, for example, by conversion to an acyl chloride with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.comchemguide.co.uk The resulting acyl chloride is highly reactive and will readily react with amines to form the corresponding amide. Alternatively, direct coupling of the carboxylic acid with an amine using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) provides another route to amides. sphinxsai.com

Enolization and Tautomerism Studies of the β-Keto Ester Moiety

This compound, being a β-dicarbonyl compound, can exist in equilibrium between its keto and enol tautomers. masterorganicchemistry.comyoutube.comlibretexts.org The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen of the ester, creating a six-membered ring-like structure. masterorganicchemistry.com

The position of the keto-enol equilibrium is highly dependent on the solvent. masterorganicchemistry.comresearchgate.net In polar, protic solvents like water, the keto form is generally favored as the solvent can form hydrogen bonds with the carbonyl groups, disrupting the internal hydrogen bonding of the enol. In non-polar solvents like carbon tetrachloride or hexane, the enol form is significantly more stable due to the favorability of the intramolecular hydrogen bond. masterorganicchemistry.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to study this equilibrium, as the keto and enol forms give distinct signals. researchgate.netrsc.org For example, the enolic proton typically appears as a sharp singlet at a downfield chemical shift (around 12-13 ppm). rsc.org The ratio of the keto and enol forms can be determined by integrating the respective signals in the ¹H NMR spectrum. rsc.org Studies on similar β-keto esters have shown varying keto:enol ratios depending on the substituents and the solvent. rsc.org

Decarboxylation Mechanisms and Conditions

As a derivative of a substituted malonic acid, this compound is prone to decarboxylation upon heating. researchgate.netmasterorganicchemistry.com This reaction involves the loss of carbon dioxide from the carboxylic acid moiety. The mechanism proceeds through a cyclic, six-membered transition state where the carboxylic proton is transferred to the ester carbonyl oxygen, while the carbon-carbon bond between the α-carbon and the carboxyl group breaks. masterorganicchemistry.com This concerted process leads to the formation of an enol intermediate, which then tautomerizes to the more stable final product, methyl propanoate. masterorganicchemistry.comyoutube.com

The ease of decarboxylation is a characteristic feature of β-keto acids and malonic acids. The presence of the carbonyl group at the β-position is crucial as it acts as an electron sink, stabilizing the transition state. The reaction is typically carried out by heating the compound, often in the presence of an acid or a salt like lithium chloride which can facilitate the process. researchgate.netresearchgate.net

Carbon-Carbon Bond Forming Reactions

The α-proton of this compound is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. Deprotonation with a suitable base generates a resonance-stabilized enolate, which is a potent nucleophile for forming new carbon-carbon bonds. biosynth.comyoutube.com

Alkylation: The enolate of this compound can react with alkyl halides in an SN2 reaction, a process known as alkylation. researchgate.netlibretexts.org This reaction introduces an alkyl group at the α-position. The choice of base is important; a non-nucleophilic, strong base like lithium diisopropylamide (LDA) is often used to ensure complete and irreversible formation of the enolate. masterorganicchemistry.com The alkylating agent is typically a primary or methyl halide to avoid competing elimination reactions. researchgate.netlibretexts.org

Acylation: The enolate can also be acylated by reacting it with an acyl chloride or an acid anhydride. vaia.com This reaction introduces an acyl group at the α-carbon, leading to the formation of a more complex dicarbonyl compound. The reaction of enolates with acyl chlorides is a common method for the synthesis of β-dicarbonyl compounds. vaia.com

The reactivity of the enolate is a cornerstone of synthetic strategies like the malonic ester synthesis, which allows for the preparation of a wide variety of substituted carboxylic acids. biosynth.comyoutube.com

Aldol (B89426) Condensations and Related Processes

This compound, also known as monomethyl 2-methylmalonate, possesses structural features that suggest its potential participation in Aldol-type condensation reactions. The presence of an α-hydrogen atom allows for the formation of an enolate intermediate under basic conditions, which is a key step in the Aldol reaction. libretexts.org This enolate can then act as a nucleophile, attacking a carbonyl-containing compound, such as an aldehyde or ketone.

The general mechanism for a base-catalyzed Aldol addition involves the deprotonation of the α-carbon to form a resonance-stabilized enolate. This enolate then attacks the electrophilic carbonyl carbon of another molecule to form a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields a β-hydroxy carbonyl compound, the characteristic Aldol addition product. libretexts.org

In the context of this compound, the reaction would likely proceed via decarboxylation upon heating, as the compound is a malonic acid half-ester. The resulting enolate of methyl propionate (B1217596) could then react with an aldehyde or ketone. For instance, in a reaction with a generic aldehyde (R-CHO), the expected product would be a β-hydroxy ester, which could further dehydrate to an α,β-unsaturated ester, particularly if the reaction is heated.

Table 1: Hypothetical Aldol-Type Reaction of this compound Derivative

| Reactant 1 (Enolate Precursor) | Reactant 2 (Electrophile) | Base/Catalyst | Product Type |

| This compound | Aldehyde (R-CHO) | Sodium Hydroxide (B78521) | β-Hydroxy Ester (after decarboxylation) |

| This compound | Ketone (R-CO-R') | Sodium Ethoxide | β-Hydroxy Ester (after decarboxylation) |

It is important to note that for 2-alkyl-3-oxoalkanoic acids, decarboxylation can occur more rapidly than the desired condensation with aldehydes under certain conditions.

Claisen Condensations and Knoevenagel Reactions (Relevant to malonates)

Claisen Condensation:

The Claisen condensation is a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base. wikipedia.org The reaction requires at least one of the reactants to be enolizable. This compound, or more precisely its corresponding diester, dimethyl 2-methylmalonate, is a suitable substrate for Claisen-type reactions.

In a typical Claisen condensation, a strong base (like sodium ethoxide) is used to deprotonate the α-carbon of the ester, forming an enolate. This enolate then attacks the carbonyl carbon of a second ester molecule, leading to a tetrahedral intermediate which then eliminates an alkoxide leaving group to form a β-keto ester. pearson.com A crucial aspect of the Claisen condensation is that a stoichiometric amount of base is required, as the resulting β-keto ester is acidic and is deprotonated by the base, driving the reaction to completion. wikipedia.org

While a self-condensation of this compound under Claisen conditions is complex due to the presence of the carboxylic acid group, its corresponding diester, dimethyl 2-methylmalonate, can participate in crossed Claisen condensations with other esters.

Knoevenagel Reaction:

The Knoevenagel condensation is a modification of the Aldol condensation where an active methylene (B1212753) compound reacts with an aldehyde or ketone in the presence of a weak base, such as an amine. wikipedia.org Malonic acid and its esters are classic substrates for this reaction. This compound, being a monoester of a substituted malonic acid, is a prime candidate for Knoevenagel-type reactions.

A significant feature of using malonic acid half-esters in Knoevenagel condensations is the potential for subsequent decarboxylation. This is known as the Doebner modification of the Knoevenagel condensation. wikipedia.org The reaction of an aldehyde with a compound like this compound in the presence of a base like pyridine (B92270) can lead to an α,β-unsaturated ester after condensation and decarboxylation.

Table 2: Knoevenagel-Doebner Condensation of this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Benzaldehyde | Pyridine/Piperidine | Methyl cinnamate (B1238496) (after decarboxylation) |

| This compound | Aliphatic Aldehyde | Pyridine/Piperidine | α,β-Unsaturated methyl ester (after decarboxylation) |

Intramolecular Cyclization Reactions and Ring Formation Pathways

Monoesters of substituted malonic acids, such as this compound, are precursors to molecules that can undergo intramolecular cyclization to form heterocyclic compounds or carbocycles. A key reaction in this context is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. masterorganicchemistry.com

For this compound to undergo a Dieckmann-type cyclization, it would first need to be converted into a suitable diester with a chain that allows for the formation of a 5- or 6-membered ring. For example, if the carboxylic acid group is esterified with a hydroxyalkyl group, the resulting molecule could undergo intramolecular cyclization.

The mechanism of the Dieckmann condensation mirrors that of the intermolecular Claisen condensation. A strong base deprotonates an α-carbon to form an enolate, which then attacks the carbonyl carbon of the other ester group within the same molecule. Subsequent elimination of an alkoxide leads to the formation of a cyclic β-keto ester. masterorganicchemistry.com

Table 3: Potential Intramolecular Cyclization via Dieckmann Condensation

| Precursor (Derivative of the title compound) | Base | Ring Size Formed | Product |

| Dimethyl 2-methyladipate | Sodium ethoxide | 6-membered | Methyl 2-methyl-6-oxocyclohexane-1-carboxylate |

| Dimethyl 2-methylpimelate | Sodium ethoxide | 7-membered | Methyl 2-methyl-7-oxocycloheptane-1-carboxylate |

Functional Group Interconversions and Compatibility Studies

The two functional groups in this compound, a carboxylic acid and a methyl ester, allow for a variety of functional group interconversions. The compatibility of these groups under different reaction conditions is a key consideration in synthetic planning.

The carboxylic acid moiety can be converted into a range of other functional groups. For instance, it can be esterified with various alcohols under acidic conditions (e.g., Fischer esterification) or by using coupling agents. It can also be converted to an amide by reaction with an amine, often activated by a coupling reagent like dicyclohexylcarbodiimide (DCC).

The methyl ester group is generally stable under mildly acidic or basic conditions but can be hydrolyzed to the corresponding dicarboxylic acid (methylmalonic acid) under more forcing conditions. It can also be transesterified by heating with another alcohol in the presence of an acid or base catalyst.

Table 4: Selected Functional Group Interconversions of this compound

| Starting Material | Reagent(s) | Functional Group Transformation | Product |

| This compound | Ethanol (B145695), H₂SO₄ (catalyst) | Esterification of carboxylic acid | Ethyl methyl 2-methylmalonate |

| This compound | Benzylamine, DCC | Amidation of carboxylic acid | N-Benzyl-3-methoxy-2-methyl-3-oxopropanamide |

| This compound | 1. SOCl₂, 2. Amine (R-NH₂) | Conversion to acid chloride, then amidation | N-substituted-3-methoxy-2-methyl-3-oxopropanamide |

| This compound | LiAlH₄ | Reduction of both carbonyls | 2-Methylpropane-1,3-diol |

These transformations highlight the versatility of this compound as a building block in organic synthesis. biosynth.com

Stereochemical Aspects of 3 Methoxy 2 Methyl 3 Oxopropanoic Acid and Its Chiral Derivatives

Identification and Characterization of Chiral Centers

3-Methoxy-2-methyl-3-oxopropanoic acid possesses a single chiral center at the C2 carbon atom. This carbon is bonded to four different substituents: a hydrogen atom, a methyl group (-CH₃), a carboxylic acid group (-COOH), and a methoxycarbonyl group (-COOCH₃). The presence of this stereocenter gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers.

The specific three-dimensional arrangement of these substituents around the chiral center dictates the absolute configuration of each enantiomer. The physical and chemical properties of the individual enantiomers are identical, except for their interaction with other chiral entities, such as polarized light or chiral molecules, which forms the basis for their separation and distinct biological roles. The characterization of these chiral centers is fundamental for understanding the molecule's behavior in stereoselective reactions.

Asymmetric Synthesis Methodologies

The synthesis of enantiomerically pure forms of this compound and its derivatives is of significant interest for their application as chiral building blocks. Various strategies in asymmetric synthesis can be employed to achieve this, including enzyme-mediated resolutions, the use of chiral auxiliaries, and enantioselective catalytic reactions.

Enzyme-Mediated Kinetic Resolution for Enantiopure Isomers (e.g., Pig Liver Esterase)

Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically enriched compounds. Pig Liver Esterase (PLE) is a versatile and widely used enzyme that catalyzes the enantioselective hydrolysis of a broad range of esters. wikipedia.orgmedchemexpress.com This method can be applied to a prochiral precursor of this compound, such as dimethyl 2-methylmalonate.

In a typical PLE-mediated hydrolysis, the enzyme selectively hydrolyzes one of the two enantiotopic methyl ester groups of dimethyl 2-methylmalonate. This selective hydrolysis leads to the formation of one enantiomer of this compound, while the unreacted diester is enriched in the other enantiomer. The stereochemical outcome of the hydrolysis is dependent on the substrate structure and the active site model of the enzyme. For 2-substituted malonates, the stereochemical preference of PLE can vary. For instance, in the hydrolysis of 2-methyl malonates, the (S)-enantiomer is often favored when the other substituent is small, while the (R)-enantiomer is obtained with larger substituents. wikipedia.org

The efficiency of the kinetic resolution is determined by the enantiomeric ratio (E), which is a measure of the relative rates of reaction of the two enantiomers. High E values are desirable for obtaining products with high enantiomeric excess (ee).

Table 1: Pig Liver Esterase in Asymmetric Hydrolysis

| Enzyme | Substrate Type | Reaction Type | Potential Outcome for Dimethyl 2-methylmalonate |

|---|

Chiral Auxiliary-Based Synthetic Strategies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereoselective transformation, the auxiliary can be removed to yield the enantiomerically enriched product.

For the synthesis of chiral this compound derivatives, a chiral auxiliary can be attached to a precursor molecule. For example, a chiral alcohol can be used to form an ester with malonic acid. Subsequent methylation at the α-position would be directed by the chiral auxiliary, leading to the preferential formation of one diastereomer. The diastereoselectivity arises from the steric hindrance imposed by the chiral auxiliary, which blocks one face of the enolate intermediate from the electrophile.

Common chiral auxiliaries include Evans oxazolidinones and pseudoephedrine amides. wikipedia.org After the diastereoselective alkylation, the chiral auxiliary is cleaved to afford the desired enantiomer of the α-methylated product, which can then be converted to this compound.

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Mechanism of Stereocontrol |

|---|---|---|

| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | Formation of a chelated enolate, directing electrophilic attack from the less hindered face. |

| Pseudoephedrine Amides | Asymmetric alkylation | The methyl group of pseudoephedrine directs the approach of the electrophile. wikipedia.org |

Enantioselective Catalytic Reactions

Enantioselective catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For α-substituted β-keto esters like derivatives of this compound, several catalytic strategies are applicable.

One such method is the catalytic enantioselective α-alkylation of β-keto esters. This can be achieved using phase-transfer catalysis with chiral catalysts, such as cinchona alkaloid derivatives, which can provide high enantioselectivities for the α-alkylation of cyclic β-keto esters. rsc.org Another approach involves the use of chiral metal complexes as catalysts. For instance, copper-catalyzed enantioselective synthesis of α-quaternary ketones and α-ketoesters has been reported, utilizing chiral phosphine (B1218219) ligands to control the stereochemistry of the reaction. nih.govunc.edu These methods typically involve the formation of a chiral enolate intermediate that reacts with an electrophile under the stereodirecting influence of the catalyst.

Determination of Absolute Stereochemistry

Determining the absolute configuration of the chiral center in this compound is crucial for its characterization and application. Several methods can be employed for this purpose.

One common technique is the use of chiral derivatizing agents (CDAs), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). The chiral compound is reacted with both enantiomers of the CDA to form a pair of diastereomers. The analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers allows for the determination of the absolute configuration based on the differential shielding effects of the phenyl group of the CDA on the protons of the substrate. mdpi.com

X-ray crystallography of a suitable crystalline derivative can provide an unambiguous determination of the absolute stereochemistry. If the enantiomerically pure compound can be crystallized, its three-dimensional structure can be solved, revealing the exact spatial arrangement of the atoms.

Furthermore, the absolute configuration can sometimes be inferred by comparing the optical rotation of the synthesized compound with that of known compounds of a similar structure or by correlation with products of known stereochemistry through a series of stereochemically well-defined reactions.

Diastereoselective Transformations and Control

Once a chiral center is established, it can influence the stereochemical outcome of subsequent reactions at other sites in the molecule, a phenomenon known as diastereoselective transformation. In the context of derivatives of this compound, the existing stereocenter at C2 can direct the formation of new stereocenters.

For example, reduction of the keto group in a chiral, non-racemic derivative of this compound can lead to the formation of two diastereomeric alcohols. The ratio of these diastereomers is determined by the facial selectivity of the hydride attack on the carbonyl group, which is influenced by the steric and electronic properties of the adjacent chiral center. By choosing appropriate reagents and reaction conditions, it is often possible to control the diastereoselectivity of such transformations to favor the formation of a single diastereomer. This control is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with multiple stereocenters in a predictable manner.

Catalytic Transformations Involving 3 Methoxy 2 Methyl 3 Oxopropanoic Acid

Transition-Metal Catalysis

The field of transition-metal catalysis offers a powerful toolkit for the construction of complex organic molecules. While direct catalytic applications of 3-Methoxy-2-methyl-3-oxopropanoic acid are not extensively documented, the reactivity of its core functional groups suggests potential for various transformations.

Palladium(II)-Catalyzed Oxidative Functionalizations and Cross-Couplings

Palladium(II) catalysis is a cornerstone of modern organic synthesis, enabling a wide array of oxidative functionalizations and cross-coupling reactions. nih.govnih.gov These methods have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov General palladium-catalyzed methodologies that could theoretically be applied to this compound or its derivatives include the synthesis of methyl aryl ethers from aryl halides and methanol (B129727), and carbonylation reactions to introduce a carbonyl group. nih.govnih.govamazonaws.com

Palladium-catalyzed cross-coupling reactions typically involve the reaction of an organohalide with an organometallic reagent. nih.gov More recent developments have expanded the scope to include less reactive C-O electrophiles. nih.gov While these powerful methods are widely used, specific examples detailing the use of this compound as a substrate in palladium(II)-catalyzed oxidative functionalizations or cross-coupling reactions are not prominent in the current scientific literature. The development of such reactions could open new avenues for the derivatization of this compound.

Other Metal-Catalyzed Reactions Utilizing this compound

Beyond palladium, other transition metals such as rhodium and copper are known to catalyze a vast number of organic transformations. wikipedia.orgcabidigitallibrary.orgresearchgate.net Rhodium catalysts, for instance, are highly versatile in mediating multicomponent reactions and C-H activation processes. wikipedia.orgresearchgate.net Copper catalysts are widely used in cross-coupling reactions, trifluoromethylations, and cycloadditions. uni.luresearchgate.net

A notable example that suggests the potential reactivity of derivatives of this compound is the copper-catalyzed reaction of ethyl 3-arylmethylamino-2-diazo-3-oxopropanoates. These reactions can be directed towards a Buchner reaction, which is a C-H insertion to form a seven-membered ring, showcasing increased selectivity compared to rhodium or ruthenium-catalyzed conditions. mdpi.com This highlights how modification of the core structure, in this case by introducing a diazo group, can enable specific metal-catalyzed transformations.

Biocatalytic Applications

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods, offering high selectivity and mild reaction conditions. Enzymes are increasingly used for the synthesis of fine chemicals and pharmaceuticals.

Enzymatic Hydrolysis and Transesterification Reactions

Lipases are a class of enzymes that catalyze the hydrolysis of esters and, in non-aqueous environments, can perform transesterification reactions. nih.govagriculturejournals.cz These reactions are widely used in industrial processes, including the production of biodiesel and specialty esters. nih.gov The general mechanism of lipase-catalyzed transesterification involves the cleavage of ester bonds and the random redistribution of fatty acids onto glycerol (B35011) backbones. agriculturejournals.cz

While specific studies on the enzymatic hydrolysis or transesterification of this compound are not extensively reported, the principles of lipase (B570770) catalysis are well-established. For instance, lipases have been successfully employed for the transesterification of various fats and oils. cabidigitallibrary.orgtandfonline.com It is plausible that lipases could catalyze the hydrolysis of the methyl ester in this compound to yield the corresponding dicarboxylic acid, or facilitate transesterification with other alcohols.

Stereoselective Biotransformations (e.g., Reductions, Oxidations)

One of the most significant advantages of biocatalysis is the ability to achieve high stereoselectivity. Enzymes can distinguish between enantiomers or prochiral faces of a substrate, leading to the formation of chiral products with high enantiomeric excess. This is particularly valuable in the pharmaceutical industry, where the biological activity of a drug molecule is often dependent on its stereochemistry. researchgate.net

The ketone functionality in this compound makes it a potential substrate for stereoselective reductions catalyzed by oxidoreductases. Research has demonstrated the highly stereoselective reduction of structurally similar β-keto esters using various microorganisms and isolated enzymes.

For example, an enzyme from Klebsiella pneumoniae has been shown to catalyze the reduction of ethyl 2-methyl-3-oxobutanoate to ethyl (2R,3S)-3-hydroxy-2-methylbutanoate with high stereoselectivity. mdpi.com Similarly, short-chain alcohol dehydrogenases from Burkholderia gladioli have been utilized for the dynamic kinetic asymmetric transformation of methyl 2-benzamido-methyl-3-oxobutanoate, yielding the corresponding hydroxy ester with excellent enantio- and diastereoselectivity. juliethahn.com Baker's yeast (Saccharomyces cerevisiae) is also a well-known biocatalyst for the asymmetric reduction of ketones. biosynth.com

| Substrate | Enzyme/Organism | Product | Stereoselectivity | Reference |

|---|---|---|---|---|

| Ethyl 2-methyl-3-oxobutanoate | Ethyl 2-methyl-3-oxobutanoate reductase (Klebsiella pneumoniae) | Ethyl (2R,3S)-3-hydroxy-2-methylbutanoate | High | mdpi.com |

| Methyl 2-benzamido-methyl-3-oxobutanoate | Short-chain alcohol dehydrogenases (Burkholderia gladioli) | Methyl (2S,3R)-2-benzamido-3-hydroxybutyrate | >99.99% e.e. | juliethahn.com |

| Methyl acetoacetate | Baker's Yeast (Saccharomyces cerevisiae) | Methyl (S)-(+)-3-hydroxybutanoate | High |

These examples strongly suggest that this compound could be a suitable substrate for similar stereoselective biotransformations, providing access to chiral building blocks.

Organocatalytic Applications in Asymmetric Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become the third pillar of asymmetric catalysis, alongside transition-metal catalysis and biocatalysis. Chiral organocatalysts can activate substrates through various mechanisms, including the formation of iminium ions, enamine intermediates, or through hydrogen bonding, to induce high enantioselectivity in a wide range of transformations. tandfonline.com

The field of asymmetric organocatalysis has expanded rapidly, providing access to a diverse array of structurally and stereochemically complex molecules. nih.gov However, a review of the current literature indicates that this compound has not been widely employed as a substrate or a key building block in organocatalytic asymmetric synthesis. The development of organocatalytic methods that utilize this compound could lead to novel synthetic routes for chiral molecules.

Computational Chemistry Studies of 3 Methoxy 2 Methyl 3 Oxopropanoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental in elucidating the electronic structure and three-dimensional shape of molecules. For 3-Methoxy-2-methyl-3-oxopropanoic acid, while specific experimental and computational studies are not extensively documented in publicly available literature, we can infer its structural and electronic properties from computational studies on analogous compounds, such as malonic acid and its esters.

Density Functional Theory (DFT) is a widely used computational method to predict molecular geometries, electronic properties, and vibrational frequencies. chemicalbook.com For a molecule like this compound, DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, would be employed to determine the optimized geometry, bond lengths, bond angles, and dihedral angles. These calculations would reveal the most stable conformation of the molecule, which is governed by a delicate balance of steric hindrance between the methyl and methoxy (B1213986) groups and the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the ester carbonyl oxygen.

The electronic structure can be further analyzed through Natural Bond Orbital (NBO) analysis. This would provide insights into charge distribution, hyperconjugative interactions, and the nature of the intramolecular hydrogen bonds. The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the molecule's reactivity, with the HOMO-LUMO gap indicating its kinetic stability. For instance, a smaller energy gap suggests higher reactivity. beilstein-journals.org

Table 1: Predicted Physicochemical Properties of this compound and a Related Compound

| Property | This compound | 3-Oxopropanoic acid |

| Molecular Formula | C5H8O4 | C3H4O3 |

| Molecular Weight | 132.11 g/mol | 88.06 g/mol |

| XLogP3 | 0.4 | -0.6 |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 4 | 3 |

| Rotatable Bond Count | 3 | 1 |

| Exact Mass | 132.042254 g/mol | 88.016044 g/mol |

| Topological Polar Surface Area | 63.6 Ų | 54.4 Ų |

| Data sourced from PubChem and other chemical suppliers. |

Reaction Mechanism Elucidation through Computational Modeling (e.g., Aldol (B89426) Reactions)

A computational investigation into the Aldol reaction of this compound would likely involve modeling its reaction with an aldehyde, such as formaldehyde (B43269) or acetaldehyde. DFT calculations could be used to map the potential energy surface of the reaction, identifying the structures and energies of the reactants, transition states, and products. This would elucidate the reaction mechanism, for example, whether it proceeds through a concerted or stepwise pathway. The calculations would also help in understanding the stereoselectivity of the reaction, predicting which diastereomer of the product would be favored. Computational studies on the Mukaiyama aldol reaction, for instance, have provided quantitative descriptions of diastereoselectivity. imist.ma

The presence of the methoxy group and the acidic proton on the chiral center would influence the reactivity and the stereochemical outcome of the reaction. Computational models can help to dissect these electronic and steric effects.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment. For this compound, MD simulations could be employed to explore its conformational landscape in different solvents.

The three rotatable bonds in the molecule allow for a range of possible conformations. MD simulations, coupled with enhanced sampling techniques, could identify the most populated conformational states and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity.

Studies on related dicarboxylic acids, such as malonic acid, have utilized MD simulations to investigate their behavior in aqueous environments, including their role as cloud condensation nuclei. osti.gov Similar simulations for this compound could shed light on its interactions with water molecules and its aggregation behavior. The conformational preferences of related carbonyl compounds have also been extensively studied using both experimental and theoretical methods, providing a basis for understanding the conformational behavior of this molecule. morressier.com

Docking Studies and Ligand-Target Interaction Modeling for Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the binding affinity and mode of interaction of a ligand with a biological target, such as an enzyme or a receptor.

While docking studies specifically on derivatives of this compound are not widely reported, the malonic acid scaffold is present in various enzyme inhibitors. For instance, derivatives of malonic acid have been designed and studied as inhibitors of HIV-1 integrase. mdpi.com Docking studies of these derivatives have helped to understand their interactions with the active site of the enzyme. mdpi.com

Derivatives of this compound could be designed and computationally screened against various biological targets. For example, by modifying the carboxylic acid or the ester group, a library of derivatives could be generated. These derivatives could then be docked into the active sites of enzymes where malonate-like molecules are known to bind, such as succinate (B1194679) dehydrogenase or fatty acid synthase. The docking scores and the predicted binding poses would provide a rational basis for selecting promising candidates for synthesis and biological evaluation. Such studies have been successfully applied to other classes of compounds, including those with methoxy groups.

Table 2: Example of Docking Study Data for Malonic Acid Derivatives against a Hypothetical Enzyme Target

| Derivative | Docking Score (kcal/mol) | Key Interacting Residues |

| Derivative A | -7.5 | Arg120, Ser250 |

| Derivative B | -8.2 | Arg120, Tyr300, Asn252 |

| Derivative C | -6.9 | Ser250, Gly251 |

| This table is a hypothetical representation of data that could be generated from a docking study. |

Prediction of Spectroscopic Properties and Their Validation

Computational chemistry methods can accurately predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for the structural elucidation of new compounds and for the interpretation of experimental spectra.

For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. osti.gov The calculated chemical shifts can then be compared with experimental data, if available, to confirm the structure of the molecule. Discrepancies between calculated and experimental spectra can often be explained by solvent effects or conformational averaging, which can also be modeled computationally.

Similarly, the IR spectrum of this compound can be calculated by computing its vibrational frequencies. The calculated frequencies are often scaled to better match experimental values. The predicted spectrum would show characteristic peaks for the C=O stretching of the carboxylic acid and the ester, the O-H stretching of the carboxylic acid, and the C-H stretching of the methyl and methoxy groups. A computational study on malonic acid, for example, has successfully assigned experimental IR peaks to its keto and enol tautomers. morressier.com The validation of these predicted spectra against experimentally obtained spectra is a crucial step in confirming the accuracy of the computational model.

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Construction

3-Methoxy-2-methyl-3-oxopropanoic acid serves as a fundamental component in the synthesis of more elaborate chemical structures. Its utility stems from the presence of multiple functional groups that can be selectively manipulated. As a derivative of malonic acid, it provides a three-carbon backbone that is readily incorporated into larger molecular frameworks. The compound is used in the preparation of a range of other organic compounds, including more complex esters and amides. biosynth.com Its structure is particularly valuable in syntheses where precise control over stereochemistry and functional group introduction is required.

Derivatives of monomethyl malonates are useful in producing compounds like indanonecarboxylic acid esters, which themselves are valuable intermediates in various synthetic pathways. google.com The general class of malonic acid mono-esters and their derivatives are foundational in reactions that build molecular complexity, such as in the synthesis of polyfunctional compounds and heterocyclic systems. google.com

Synthesis of Pharmaceutical Intermediates and Lead Compounds

The application of this compound and its structural analogs extends significantly into pharmaceutical chemistry, where it acts as a precursor for a variety of therapeutic scaffolds.

Macrocycles are a class of compounds that have garnered significant interest in drug discovery, and oxazole-containing macrocycles have been identified as potential antiviral agents. nih.gov The synthesis of these complex structures often relies on building blocks that can be linked together to form the large ring system. While direct use of this compound is not always explicitly detailed, the synthesis of oxazole-based macrocycles has been achieved using structurally related building blocks. abdn.ac.uk For instance, syntheses inspired by the Rebek triacid platform have been developed to create novel oxazole (B20620) macrocycles. abdn.ac.uk These synthetic routes can involve the use of amino diesters which undergo methylation to create the substituted backbone necessary for the final macrocyclic structure. abdn.ac.uk The van Leusen oxazole synthesis is a prominent method for forming the oxazole ring itself from various precursors. nih.govmdpi.com

A general representation of building blocks used in the synthesis of a tris(oxazole) macrocyclic platform is detailed below.

| Precursor Type | Description | Resulting Scaffold |

| Amino Acid Diesters | Enantiomerically pure amino diesters can be protected and methylated to create chiral building blocks. | Oxazole-based macrocycles |

| Aldehydes & TosMIC | The van Leusen reaction uses tosylmethylisocyanide (TosMIC) and an aldehyde to form a 5-substituted oxazole ring. mdpi.com | Substituted Oxazoles |

| Propargylic Amides | Cyclo-isomerization of propargylic amides, often catalyzed by metals like gold, can yield oxazole rings. researchgate.net | Substituted Oxazoles |

Hydroxamic acids are a critical class of compounds in medicinal chemistry, known for their ability to chelate metal ions within the active sites of metalloenzymes. unimi.it A common and effective method for synthesizing hydroxamic acids is the reaction of an ester with hydroxylamine (B1172632) or its salts. allresearchjournal.com Given that this compound contains a methyl ester group, it is a suitable precursor for creating corresponding hydroxamic acid derivatives.

The reaction is typically carried out by treating the ester with an aqueous solution of hydroxylamine, often in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide, to yield the desired hydroxamate. unimi.it To improve reaction rates and yields, particularly with more complex esters, certain additives can be used. For example, the addition of a catalytic amount of potassium cyanide (KCN) has been shown to accelerate the conversion of esters to hydroxamic acids. google.com

General Reaction Conditions for Hydroxamic Acid Synthesis from Esters

| Reagents | Solvent | Conditions | Outcome |

|---|---|---|---|

| Hydroxylamine hydrochloride, Base (e.g., KOH, NaOH) | Methanol (B129727) or Ethanol (B145695) | Room Temperature | Conversion of ester to hydroxamic acid. unimi.it |

Pyrazole (B372694) and its derivatives are pharmacologically important scaffolds that form the core of numerous drugs with diverse therapeutic activities, including anti-inflammatory and antidepressant effects. nih.govminia.edu.eg The synthesis of the pyrazole ring is frequently accomplished through the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov

As a β-keto ester derivative, this compound possesses the required 1,3-dicarbonyl functionality (in the form of a keto group and an ester group) to serve as a substrate for pyrazole synthesis. The reaction involves the cyclization of the dicarbonyl compound with hydrazine or a substituted hydrazine, leading to a polysubstituted pyrazole ring. This classical approach remains one of the most straightforward methods for accessing this important heterocyclic system. nih.gov The specific substituents on the resulting pyrazole are determined by the structure of the dicarbonyl precursor and the hydrazine used.

Common Synthetic Routes to Pyrazoles

| Reactant 1 | Reactant 2 | Product Type | Significance |

|---|---|---|---|

| 1,3-Dicarbonyl Compound (e.g., β-keto ester) | Hydrazine Hydrate (B1144303) | Substituted Pyrazole | A foundational and versatile method for creating the pyrazole core. nih.gov |

Aryl dihydro-2H-benzo[b] biosynth.comoaepublish.comoxazine sulfonamides are a class of compounds investigated for their potential as agonists of RORγ, a nuclear receptor with roles in immune regulation. google.comgoogle.com The synthesis of the core 2,3-dihydro-2H-benzo[b] biosynth.comoaepublish.comoxazine ring is a key step in accessing these molecules. researchgate.net While direct synthetic routes employing this compound are not prominently documented, the formation of the benzoxazine (B1645224) ring often involves the reaction of a 2-aminophenol (B121084) with a two-carbon unit bearing appropriate leaving groups. researchgate.net

For example, one established method involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile (B3041539) adducts. researchgate.net Another approach is the intramolecular copper-catalyzed O-arylation of a β-aminoalcohol. researchgate.net The synthesis of 3-oxo-3,4-dihydro-2H-benzo[b] biosynth.comoaepublish.comoxazine derivatives, which are structurally related, can be achieved through the reductive cyclization of nitro-substituted precursors or via Knoevenagel condensation reactions to build upon the core ring structure. nih.gov These methods highlight the types of building blocks and strategies used to construct the benzoxazine scaffold, for which derivatives of this compound could potentially be adapted.

Application in Agrochemical and Fine Chemical Synthesis

The utility of this compound and its close chemical relatives extends to the agrochemical and fine chemical industries. In agrochemistry, intermediates derived from monomethyl malonates are valuable. For instance, certain indanonecarboxylic acid esters, which can be produced from monomethyl malonate derivatives, are known intermediates for the synthesis of insecticides. google.com

In the broader context of fine chemical synthesis, the compound's role as a versatile building block is paramount. biosynth.com It provides a platform for producing a wide array of specialized organic molecules through reactions targeting its carboxylic acid, ester, or activated methylene (B1212753) functionalities. This versatility makes it a valuable precursor for creating complex products that require precise structural control.

Synthesis of Structural Analogues and Derivatives with Modified Functionality

The chemical scaffold of this compound offers multiple reactive sites that allow for the synthesis of a diverse array of structural analogues and derivatives. The carboxylic acid, the methyl ester, and the active methylene group (in its enol or enolate form) are the primary handles for chemical modification. These modifications are crucial for various applications in advanced organic synthesis, including the development of complex molecules and bioactive compounds. The following subsections detail the research findings on the synthesis of key derivatives.

Amide Derivatives

The carboxylic acid moiety of this compound can be readily converted to amide derivatives through coupling reactions with various primary and secondary amines. Standard peptide coupling reagents are effectively employed for this transformation. For instance, the coupling of a related compound, 3-methoxy-3-oxopropanoic acid, with an amine has been achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of hydroxybenzotriazole (B1436442) (HOBt) and a tertiary amine base like diisopropylethylamine (DIPEA). This reaction proceeds under mild conditions, typically at 0 °C to room temperature, to afford the corresponding methyl ester amide in good yield.

General protocols for direct amidation of carboxylic acids using reagents like tris(2,2,2-trifluoroethyl) borate (B1201080) [B(OCH₂CF₃)₃] are also applicable. nih.govwikipedia.orgnih.gov These methods often provide high yields and simple purification procedures, avoiding the need for traditional aqueous workups. nih.govwikipedia.orgnih.gov Another effective coupling agent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), which facilitates the direct conversion of carboxylic acids to primary amides in the presence of an ammonia (B1221849) source. researchgate.netresearchgate.net

Ester Derivatives

The carboxylic acid group can also be esterified to produce a variety of ester derivatives. Standard acid-catalyzed esterification with different alcohols can be employed. Furthermore, the methyl ester group can potentially undergo transesterification under appropriate catalytic conditions to introduce more complex alcoholic moieties.

The synthesis of various ester derivatives from secondary metabolites often involves chemical or enzymatic esterification to enhance properties like bioavailability. medcraveonline.com For instance, the esterification of malonic acid with various alcohols has been reported using L-proline as a catalyst. researchgate.net Similar methodologies can be applied to this compound to generate a library of ester derivatives.

Heterocyclic Derivatives

The β-dicarbonyl motif in this compound is a versatile precursor for the synthesis of various heterocyclic systems. Condensation reactions with dinucleophiles are a common strategy to construct these ring systems.

Pyrazoles: The reaction of β-keto esters with hydrazine derivatives is a classical and widely used method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis. nih.govbeilstein-journals.org By reacting this compound with hydrazine hydrate or substituted hydrazines, corresponding pyrazolone (B3327878) derivatives can be synthesized. These reactions are often carried out in a suitable solvent like ethanol and may be catalyzed by acid. nih.gov

Pyrimidines: Similarly, condensation with urea (B33335) or thiourea (B124793) can lead to the formation of pyrimidine (B1678525) derivatives. The Biginelli reaction, a one-pot multicomponent reaction, provides a pathway to dihydropyrimidinones from a β-dicarbonyl compound, an aldehyde, and urea or thiourea. researchgate.net This suggests that this compound could serve as the β-dicarbonyl component in such reactions to produce functionalized pyrimidines.

Derivatives from Carbon-Carbon Bond Formation

The active methylene proton in this compound allows for its participation in various carbon-carbon bond-forming reactions, such as the Knoevenagel condensation.

Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base. wikipedia.orgnih.govresearchgate.netaston.ac.uk this compound can react with various aldehydes to form α,β-unsaturated products, which are valuable intermediates in organic synthesis. wikipedia.org The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a base and often leads to decarboxylation, is also a potential pathway for derivatization. wikipedia.org

Data on Synthesized Derivatives

The following table summarizes the types of derivatives that can be synthesized from this compound and its analogues, along with the general synthetic methods and key reagents involved.

| Derivative Class | Modified Functionality | Synthetic Method | Key Reagents/Conditions | Starting Material (Analogue) |

| Amides | Carboxylic Acid → Amide | Peptide Coupling | EDC, HOBt, DIPEA | 3-Methoxy-3-oxopropanoic acid |

| Amides | Carboxylic Acid → Amide | Direct Amidation | B(OCH₂CF₃)₃ | General Carboxylic Acids nih.govwikipedia.orgnih.gov |

| Primary Amides | Carboxylic Acid → Primary Amide | Direct Amidation | DMT-MM, NH₄Cl, Et₃N | General Carboxylic Acids researchgate.netresearchgate.net |

| Esters | Carboxylic Acid → Ester | Esterification | L-proline, Alcohol | Malonic Acid researchgate.net |

| Pyrazolones | β-Dicarbonyl → Pyrazole | Knorr Pyrazole Synthesis | Hydrazine hydrate, Ethanol | β-Keto Esters nih.govbeilstein-journals.org |

| Dihydropyrimidinones | β-Dicarbonyl → Pyrimidine | Biginelli Reaction | Aldehyde, Urea/Thiourea | β-Dicarbonyl Compounds researchgate.net |

| α,β-Unsaturated Esters | Active Methylene → Alkene | Knoevenagel Condensation | Aldehyde, Weak Base (e.g., Piperidine) | Diethyl Malonate wikipedia.org |

Biological and Biomedical Research Applications of 3 Methoxy 2 Methyl 3 Oxopropanoic Acid Derivatives

Investigation of Enzyme Substrate Activity and Metabolic Pathways

The unique chemical structures of these derivatives make them ideal candidates for studying enzyme-substrate interactions. By modifying the core structure, researchers can design specific inhibitors or probes to investigate the mechanisms of various enzymes.

For instance, derivatives have been developed as potent inhibitors for enzymes crucial to viral replication. The main protease (Mpro or 3CLpro) of SARS-CoV-2, a key enzyme in the viral life cycle, has been a primary target. mdpi.com Non-covalent, nonpeptidic inhibitors have been synthesized that show significant inhibitory activity against SARS-CoV-2 Mpro. mdpi.com Similarly, α,α-difluorophosphonate derivatives of fosmidomycin (B1218577) have been synthesized and evaluated as inhibitors of 1-deoxy-d-xylulose (B118218) 5-phosphate reductoisomerase (DXR), an essential enzyme in the non-mevalonate pathway for isoprenoid biosynthesis in many bacteria. Two of these derivatives demonstrated IC50 values in the nanomolar range, significantly outperforming the reference compound, fosmidomycin. mdpi.com